Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 7th position, and an ethyl ester group at the 2nd position of the indole ring. These modifications confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines .
Scientific Research Applications
Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate: Lacks the methyl group at the 7th position.
Ethyl 7-methyl-2,3-dihydro-1H-indole-2-carboxylate: Lacks the fluorine atom at the 4th position.
Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate: Lacks the dihydro structure at the 2,3 positions.
Uniqueness: The presence of both the fluorine atom and the methyl group in Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate imparts unique chemical and biological properties, making it distinct from its analogs. These modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile .
Biological Activity
Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089711-92-0) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antibacterial, antifungal, and other relevant biological activities.
Molecular Formula: C₁₂H₁₄FNO₂
Molecular Weight: 223.24 g/mol
Structure: The compound features a dihydroindole framework with a fluorine substituent at the 4-position and an ethyl ester at the 2-carboxylate position.
Antibacterial Activity
Research has indicated that compounds with indole structures often exhibit significant antibacterial properties. This compound's potential as an antibacterial agent can be inferred from studies on similar compounds.
Minimum Inhibitory Concentration (MIC) Studies
In studies involving related indole derivatives, compounds have shown MIC values below 100 µg/mL against various Gram-positive and Gram-negative bacteria. For instance:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Indole Derivative A | Staphylococcus aureus | <50 |
Indole Derivative B | Escherichia coli | <125 |
Ethyl 4-fluoro... | Potentially similar to above | TBD |
While specific data for this compound is limited, its structural similarity to known antibacterial agents suggests it may possess comparable activity.
Antifungal Activity
The antifungal properties of indole derivatives are also noteworthy. Compounds within this class have been reported to inhibit pathogenic fungi effectively.
Case Studies in Antifungal Activity
A study examining various alkaloids demonstrated that certain indole-based compounds exhibited antifungal activity with MIC values ranging from 0.03 to 0.05 M against common fungal pathogens:
Compound | Target Fungi | MIC (M) |
---|---|---|
Indole Derivative C | Candida albicans | 0.04 |
Indole Derivative D | Aspergillus niger | 0.05 |
Ethyl 4-fluoro... | Potentially effective | TBD |
The mechanism by which this compound may exert its biological effects could involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. Similar compounds have been shown to affect metabolic pathways crucial for microbial survival.
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-5,10,14H,3,6H2,1-2H3 |
InChI Key |
RBIUPQWPYZRICO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2N1)C)F |
Origin of Product |
United States |
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